

Technical Deep Dive: AICAR Diphosphate Sodium Salt

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Compound of Interest

Compound Name: AICAR diphosphate, sodium salt

CAS No.: 102185-54-6

Cat. No.: B1166075

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Mechanism of Action, Experimental Protocols, and Therapeutic Context[1]

Executive Summary

AICAR diphosphate sodium salt (5-Aminoimidazole-4-carboxamide-1- β -D-ribofuranoside diphosphate) is a cell-permeable nucleoside analog widely utilized as a pharmacological activator of AMP-activated protein kinase (AMPK).[1][2][3] Functioning as a prodrug, it is metabolically converted intracellularly into the AMP analog ZMP (AICAR monophosphate).[4]

While historically viewed as a specific AMPK agonist, contemporary research characterizes AICAR as a pleiotropic agent with significant AMPK-independent effects, particularly in nucleotide metabolism and glycolytic flux. This guide provides a rigorous technical analysis of its molecular mechanism, downstream signaling, off-target interactions, and validated experimental protocols for researchers.

Molecular Mechanism of Action[1][5]

The mechanism of AICAR is defined by its mimicry of cellular energy deprivation. It bypasses the physiological consumption of ATP, directly modulating the cell's central energy sensor.[5]

2.1 Cellular Entry and Metabolic Conversion

AICAR itself is not the direct activator. It must undergo intracellular phosphorylation to become bio-active.

- **Transport:** AICAR enters the cell via adenosine transporters (primarily ENT1/ENT2).
- **Conversion:** Once cytosolic, Adenosine Kinase (AK) phosphorylates AICAR to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).
- **Accumulation:** ZMP accumulates to millimolar concentrations, mimicking Adenosine Monophosphate (AMP) without altering the actual ADP:ATP ratio.

2.2 AMPK Activation (The Canonical Pathway)

ZMP acts as an AMP mimetic on the AMPK heterotrimer:

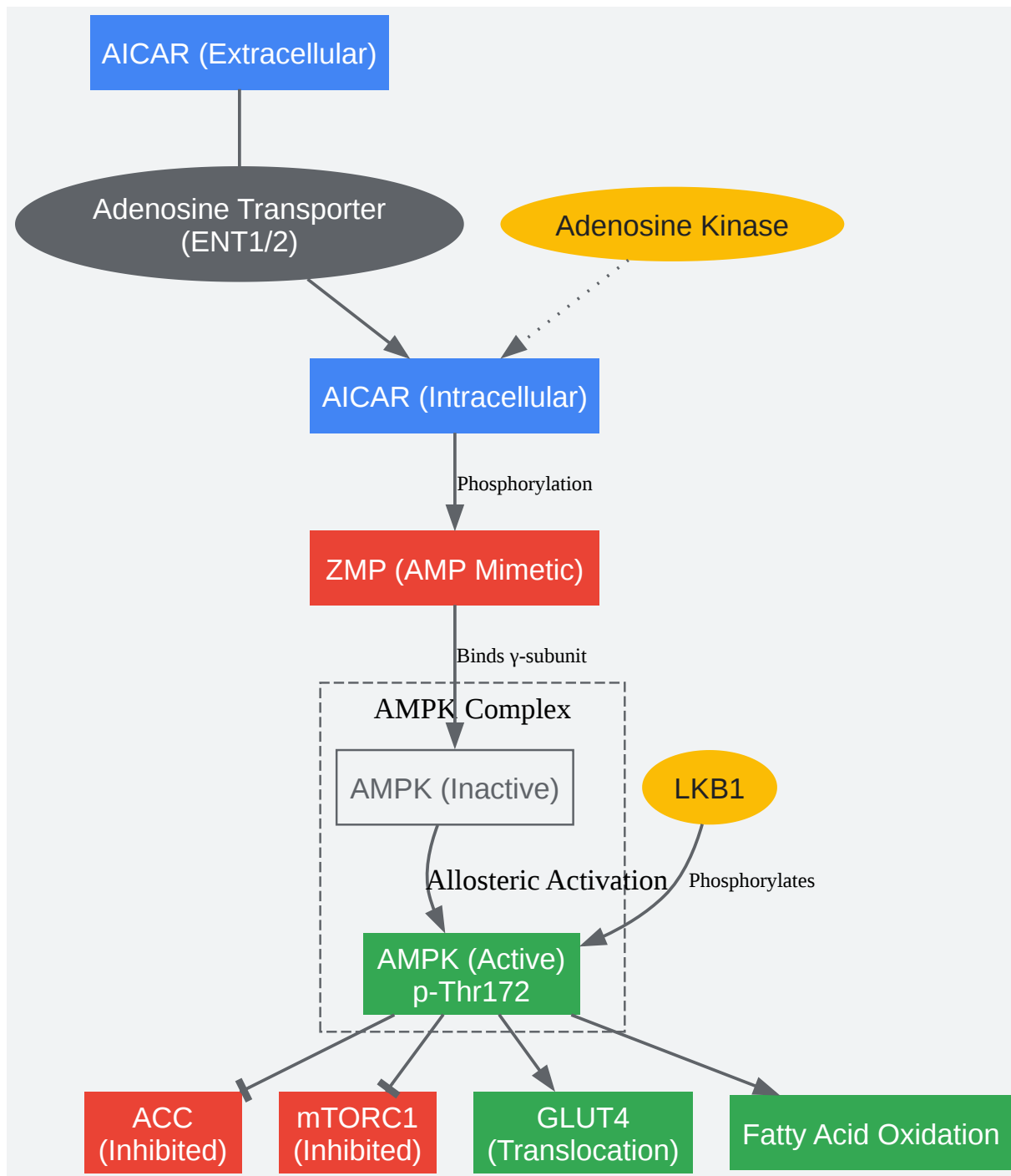
- **Allosteric Activation:** ZMP binds to the Cystathionine-beta-synthase (CBS) domains on the regulatory γ -subunit of AMPK. This induces a conformational change that allosterically increases the kinase activity of the α -subunit.
- **Protection from Dephosphorylation:** The binding of ZMP protects the critical Thr172 residue on the α -subunit from dephosphorylation by protein phosphatases (e.g., PP2C), sustaining the active state.
- **LKB1 Interaction:** ZMP binding promotes phosphorylation of Thr172 by the upstream kinase LKB1 (Liver Kinase B1), locking AMPK in its high-activity state.

2.3 Downstream Metabolic Reprogramming

Once activated, AMPK phosphorylates key metabolic enzymes to restore energy balance:

- Inhibition of Anabolism: Phosphorylates Acetyl-CoA Carboxylase (ACC) (inhibiting lipogenesis) and HMG-CoA Reductase (inhibiting cholesterol synthesis).
- Stimulation of Catabolism: Promotes fatty acid oxidation (via CPT1) and glucose uptake (via GLUT4 translocation).
- mTOR Inhibition: Phosphorylates TSC2 and Raptor, inhibiting the mTORC1 complex to suppress protein synthesis and induce autophagy.

Visualization: The AICAR Signaling Cascade



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Figure 1: The molecular pathway of AICAR-mediated AMPK activation and downstream metabolic regulation.

Off-Target & AMPK-Independent Effects

Crucial for data interpretation, AICAR is a "dirty" drug at high concentrations. Researchers must control for these variables.

Mechanism	Effect	Consequence
UMP Synthase Inhibition	ZMP mimics intermediates in purine synthesis, inhibiting pyrimidine biosynthesis.[1]	Pyrimidine starvation leading to S-phase cell cycle arrest (independent of AMPK).
Glycogen Phosphorylase	ZMP binds to the AMP allosteric site on glycogen phosphorylase.	Increased glycogenolysis in skeletal muscle (AMPK-independent).[3]
FBPase-1 Inhibition	ZMP inhibits Fructose-1,6-bisphosphatase.	Suppression of gluconeogenesis in the liver.[1]
Adenosine Metabolism	AICAR interferes with adenosine deaminase and transporters.[1]	Increased extracellular adenosine levels, causing vasodilation.[1]

Experimental Technical Guide

5.1 Solubility and Reconstitution

The diphosphate sodium salt form improves stability and water solubility compared to the free base.

- Vehicle: Water (H₂O) or PBS is preferred for biological compatibility.
- Solubility Limit: ~50 mg/mL in water; ~40 mg/mL in DMSO.
- Storage: Store powder at -20°C. Aliquot stock solutions to avoid freeze-thaw cycles.

5.2 In Vitro Protocol (Cell Culture)

Objective: Activate AMPK in mammalian cells (e.g., HEK293, HeLa, C2C12).

- Preparation: Prepare a 50 mM stock solution in sterile water or PBS. Filter sterilize (0.22 μm).
- Seeding: Seed cells to reach 70-80% confluency on the day of treatment.
- Serum Starvation (Optional): Serum starve for 2-4 hours prior to treatment to reduce basal AMPK activity (context-dependent).
- Treatment:
 - Dose: Add AICAR to a final concentration of 0.5 mM to 2.0 mM.
 - Note: 0.5 mM is often sufficient for hepatocytes; 2 mM is common for resistant cell lines.
- Incubation: Incubate for 30 minutes to 24 hours.
 - Short (30-60 min): To detect phosphorylation of AMPK (Thr172) and ACC (Ser79).
 - Long (24h): To observe gene expression changes or cell cycle arrest.
- Lysis: Rapidly wash with ice-cold PBS and lyse in buffer containing phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate) to preserve phosphorylation states.

5.3 In Vivo Considerations

- Bioavailability: AICAR has poor oral bioavailability (<5%).^[1]
- Administration: Intraperitoneal (IP) or Intravenous (IV) injection is required.
- Typical Dose: 250 mg/kg to 500 mg/kg (mice).
- Half-life: Short plasma half-life; often requires daily dosing.

Experimental Workflow Diagram



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Figure 2: Standardized in vitro workflow for validating AMPK activation.

References

- Corton, J. M., et al. (1995).^{[1][6]} 5-Aminoimidazole-4-carboxamide ribonucleoside.^{[1][3][7][8]}^[9] A specific method for activating AMP-activated protein kinase in intact cells? European Journal of Biochemistry.^[6] [Link](#)
- Hardie, D. G. (2011). AMP-activated protein kinase: an energy sensor that regulates all aspects of cell function. Genes & Development. [Link](#)
- Guigas, B., et al. (2006). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside (AICAR) inhibits ammonium-induced glucose output in hepatocytes via an AMP-activated protein kinase-independent pathway.^[1] Journal of Biological Chemistry. [Link](#)
- Viñals, R., et al. (2012). AICAR-mediated AMPK-independent inhibition of proliferation and induction of apoptosis in retinoblastoma cells. PLoS One.^[10] [Link](#)
- Cayman Chemical. (n.d.). AICAR Product Information & Solubility.^{[2][6]}[Link](#)

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Sources

- [1. mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- [2. biolog.de](https://www.biolog.de) [[biolog.de](https://www.biolog.de)]
- [3. AICAR, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [4. Quantification of AICAR and study of metabolic markers after administration - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- [5. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. cdn.caymanchem.com \[cdn.caymanchem.com\]](#)
- [7. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. AICAR | Cell Signaling Technology \[cellsignal.com\]](#)
- [9. youtube.com \[youtube.com\]](#)
- [10. bc9.co \[bc9.co\]](#)
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